molecular formula C8H16ClNO3 B068524 SCH 50911 CAS No. 160415-07-6

SCH 50911

Número de catálogo B068524
Número CAS: 160415-07-6
Peso molecular: 209.67 g/mol
Clave InChI: QYYBBASPKHNBKA-RGMNGODLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

SCH-50911 free base is a synthetic compound belonging to the piperazine family of drugs. It is a highly potent, non-selective agonist of the 5-HT2A receptor, which has been used in scientific research for its potential to modulate serotoninergic and dopaminergic neurotransmission. It has been studied for its potential to treat a range of psychiatric and neurological conditions, as well as its ability to act as an agonist of both serotonin and dopamine receptors.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Target of Action

SCH 50911 is a selective antagonist for the GABA B receptor . The GABA B receptor is a type of GABA receptor, which is a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

This compound acts by competitively inhibiting the binding of GABA to the GABA B receptor . It displays an IC50 of 1.1 μM at GABA B, which is approximately 60 times that of CGP 35348 . This inhibition prevents the normal inhibitory actions of GABA, leading to an increase in neuronal activity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic pathway. By antagonizing the GABA B receptor, this compound reduces the inhibitory effects of GABA, leading to increased neuronal activity . This can affect various downstream effects, such as inducing acute withdrawal syndrome in GHB-dependent rats .

Pharmacokinetics

It is known to be orally active , suggesting that it is well-absorbed in the gastrointestinal tract and can reach its target sites in the body effectively.

Result of Action

The primary result of this compound’s action is an increase in neuronal activity due to the reduction of GABA’s inhibitory effects . This can have various effects depending on the context. For example, this compound has been found to act as an anticonvulsant under normal conditions . It also induces acute withdrawal syndrome in GHB-dependent rats, similar to the delirium tremens seen in human alcohol withdrawal, and can precipitate convulsions in GHB-dependent animals .

Propiedades

{ "Design of Synthesis Pathway": "The synthesis of SCH-50911 free base involves a multi-step process that includes the conversion of starting materials to intermediates, followed by the final conversion to the desired product.", "Starting Materials": [ "4-Chloro-2-fluoroaniline", "4-Methoxyphenylacetic acid", "Thionyl chloride", "Triethylamine", "Sodium hydroxide", "Methanol", "Diethyl ether", "Hydrochloric acid" ], "Reaction": [ "Step 1: Protection of carboxylic acid group by esterification using methanol and thionyl chloride to form 4-Methoxyphenylacetic acid methyl ester", "Step 2: Conversion of 4-Methoxyphenylacetic acid methyl ester to 4-Methoxyphenylacetic acid using sodium hydroxide", "Step 3: Reaction of 4-Methoxyphenylacetic acid with 4-Chloro-2-fluoroaniline in the presence of triethylamine to form the desired intermediate", "Step 4: Reduction of the intermediate using sodium borohydride in methanol to form SCH-50911", "Step 5: Conversion of SCH-50911 to SCH-50911 free base using hydrochloric acid and diethyl ether" ] }

Número CAS

160415-07-6

Fórmula molecular

C8H16ClNO3

Peso molecular

209.67 g/mol

Nombre IUPAC

2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid;hydrochloride

InChI

InChI=1S/C8H15NO3.ClH/c1-8(2)5-12-6(4-9-8)3-7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H/t6-;/m0./s1

Clave InChI

QYYBBASPKHNBKA-RGMNGODLSA-N

SMILES isomérico

CC1(CO[C@H](CN1)CC(=O)O)C.Cl

SMILES

CC1(COC(CN1)CC(=O)O)C

SMILES canónico

CC1(COC(CN1)CC(=O)O)C.Cl

Otros números CAS

160415-07-6

Pictogramas

Irritant

Sinónimos

(+)-(S)-5,5-dimethylmorpholinyl-2-acetic acid
2-morpholineacetic acid, 5,5-dimethyl-, hydrochloride, (2R)-
2-morpholineacetic acid, 5,5-dimethyl-, hydrochloride, (2S)-
5,5-dimethyl-2-morpholineacetic acid hydrochloride
SCH 50910
SCH 50911
SCH-50910
SCH-50911

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SCH-50911 free base
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
SCH-50911 free base
Reactant of Route 3
SCH-50911 free base
Reactant of Route 4
SCH-50911 free base
Reactant of Route 5
SCH-50911 free base
Reactant of Route 6
SCH-50911 free base

Q & A

Q1: How does SCH 50911 interact with GABAB receptors?

A1: this compound acts as a competitive antagonist at GABAB receptors. [] It binds to the receptor, preventing the endogenous agonist, GABA, from binding and activating the receptor. []

Q2: What are the downstream effects of this compound's antagonism of GABAB receptors?

A2: Antagonizing GABAB receptors with this compound can have diverse effects depending on the brain region and neuronal circuits involved. Some key effects include:

  • Enhanced GABA release: this compound has been shown to increase the release of GABA from nerve terminals by blocking the inhibitory effects of GABAB autoreceptors. [, ]
  • Increased glutamate release: Research indicates that this compound can potentiate the release of glutamate, the primary excitatory neurotransmitter in the brain, likely through indirect mechanisms involving GABAergic interneurons. []
  • Modulation of dopamine release: Studies suggest that this compound can influence dopamine release in specific brain regions, such as the nucleus accumbens, potentially contributing to its effects on reward-related behaviors. []
  • Suppression of absence seizures: this compound has demonstrated significant anti-absence activity in animal models, suggesting a potential therapeutic role in treating absence seizures. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C10H20ClNO3, and its molecular weight is 237.72 g/mol. []

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided research excerpts do not include specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are commonly employed to characterize the structure of compounds like this compound.

Q5: Has this compound been investigated in clinical trials?

A5: While the provided research highlights the potential therapeutic benefits of GABAB receptor antagonists like this compound, particularly for conditions like absence seizures, [] there's no mention of this compound progressing to clinical trials in these excerpts.

Q6: What in vitro and in vivo models have been used to study this compound?

A6: The research showcases the use of various models to investigate this compound's effects:

  • Rat neocortical slices: This in vitro model was employed to assess this compound's ability to block baclofen-induced inhibition of GABA release, demonstrating its antagonist activity at GABAB autoreceptors. [, , , ]
  • Guinea pig trachea: Researchers used this model to demonstrate this compound's competitive antagonism of baclofen-induced tracheal relaxation, confirming its GABAB receptor blocking activity. []
  • Lethargic (lh/lh) mice: This genetic mouse model of absence seizures was utilized to evaluate the anti-absence properties of this compound, revealing its potent ability to suppress seizures. []
  • Rodent models of anxiety and depression: Studies explored the potential anxiolytic and antidepressant effects of this compound using behavioral paradigms like the elevated plus maze and forced swim test. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.